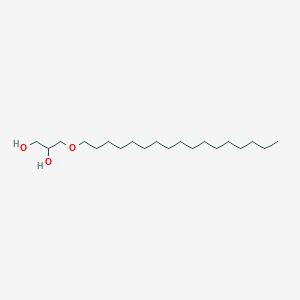

3-Heptadecoxypropane-1,2-diol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Heptadecoxypropane-1,2-diol, also known as HDP, is a unique glycolipid that has been found to have a range of potential applications in scientific research. HDP is a naturally occurring molecule that is found in certain bacteria, and it has been shown to have a number of interesting properties that make it an attractive target for further study.

Mechanism of Action

The mechanism of action of 3-Heptadecoxypropane-1,2-diol is not yet fully understood, but it is believed to involve the disruption of bacterial cell membranes. 3-Heptadecoxypropane-1,2-diol is thought to interact with the lipid bilayer of the bacterial cell membrane, causing it to become destabilized and leading to the death of the cell.

Biochemical and Physiological Effects:

3-Heptadecoxypropane-1,2-diol has been shown to have a range of biochemical and physiological effects, including its antimicrobial properties. 3-Heptadecoxypropane-1,2-diol has also been shown to have immune-modulatory effects, meaning that it can help to regulate the immune system. This makes it a potentially valuable tool in the treatment of autoimmune diseases and other conditions that involve immune dysfunction.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 3-Heptadecoxypropane-1,2-diol in lab experiments is its antimicrobial properties. This makes it a valuable tool for studying the effects of different treatments on bacteria and other microorganisms. However, there are also some limitations to using 3-Heptadecoxypropane-1,2-diol in lab experiments, including the fact that it is a relatively new molecule and there is still much to be learned about its properties and behavior.

Future Directions

There are a number of potential future directions for research on 3-Heptadecoxypropane-1,2-diol. One area of interest is the development of new drugs and treatments that are based on the properties of 3-Heptadecoxypropane-1,2-diol. Another area of interest is the study of the mechanism of action of 3-Heptadecoxypropane-1,2-diol, which could lead to a better understanding of how it works and how it can be used to fight bacterial infections. Additionally, there is a need for further research into the safety and efficacy of 3-Heptadecoxypropane-1,2-diol, particularly in the context of potential clinical applications.

Synthesis Methods

The synthesis of 3-Heptadecoxypropane-1,2-diol can be achieved through a number of different methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the use of chemical reactions to create the molecule, while enzymatic synthesis involves the use of enzymes to catalyze the formation of the molecule. Both methods have been successfully used to create 3-Heptadecoxypropane-1,2-diol in the laboratory, and each has its own advantages and disadvantages.

Scientific Research Applications

3-Heptadecoxypropane-1,2-diol has a number of potential applications in scientific research, particularly in the areas of immunology and microbiology. 3-Heptadecoxypropane-1,2-diol has been shown to have antimicrobial properties, meaning that it can help to kill bacteria and other microorganisms. This makes it a potentially valuable tool in the fight against antibiotic-resistant bacteria, which are becoming an increasingly serious problem.

properties

IUPAC Name |

3-heptadecoxypropane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H42O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-23-19-20(22)18-21/h20-22H,2-19H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJIYBACSXLSEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCOCC(CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20921208 |

Source

|

| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Heptadecoxypropane-1,2-diol | |

CAS RN |

113817-63-3 |

Source

|

| Record name | 1-O-Heptadecylglycerol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113817633 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Heptadecyloxy)propane-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20921208 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Furo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B55285.png)

![3-Methoxy-4-methyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B55300.png)